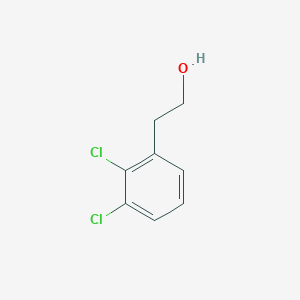

2-(2,3-Dichlorophenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,3-Dichlorophenyl)ethanol is an organic compound with the chemical formula C8H8Cl2O. It is a colorless to slightly yellow liquid that is soluble in many organic solvents such as alcohols, ethers, and ketones . This compound is used in various chemical reactions and has applications in different fields of scientific research.

Métodos De Preparación

The synthesis of 2-(2,3-Dichlorophenyl)ethanol can be achieved through several methods. One common synthetic route involves the reduction of 2-(2,3-Dichlorophenyl)acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Industrial production methods may involve the use of catalytic hydrogenation processes to achieve higher yields and purity.

Análisis De Reacciones Químicas

2-(2,3-Dichlorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-(2,3-Dichlorophenyl)acetaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form 2-(2,3-Dichlorophenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Aplicaciones Científicas De Investigación

2-(2,3-Dichlorophenyl)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes

Mecanismo De Acción

The mechanism of action of 2-(2,3-Dichlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an antimicrobial agent by disrupting the cell membrane integrity of bacteria or viruses .

Comparación Con Compuestos Similares

2-(2,3-Dichlorophenyl)ethanol can be compared with other similar compounds such as:

2-(4-Amino-3,5-dichlorophenyl)ethanol: This compound has similar structural features but contains an amino group, which may confer different biological activities and pharmacokinetic properties.

2-(2,4-Dichlorophenyl)ethanol: This isomer has chlorine atoms at different positions on the phenyl ring, which may affect its reactivity and applications.

2-(2,6-Dichlorophenyl)ethanol: Another isomer with chlorine atoms at different positions, potentially leading to variations in its chemical behavior and uses.

Actividad Biológica

2-(2,3-Dichlorophenyl)ethanol (CAS No. 114686-85-0) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and relevant research findings.

- Molecular Formula : C8H8Cl2O

- Molecular Weight : 191.05 g/mol

- Physical State : Colorless to slightly yellow liquid

- Solubility : Soluble in various organic solvents including alcohols, ethers, and ketones.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens. It has been shown to disrupt bacterial cell membranes and inhibit growth through various mechanisms, including interference with metabolic pathways.

- Antiviral Activity : Research indicates that this compound may possess antiviral properties by inhibiting viral replication mechanisms. Its structural similarity to other compounds that target viral enzymes suggests potential efficacy against specific viral infections.

- Anticancer Properties : Recent studies have highlighted its cytotoxic effects on cancer cell lines. For example, in vitro assays demonstrated that this compound significantly inhibited the growth of human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The compound's IC50 values were recorded at approximately 3.2 µg/mL for PC-3 cells, indicating potent anticancer activity compared to standard chemotherapeutic agents .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Various Bacteria | N/A | |

| Antiviral | Specific Viruses | N/A | |

| Anticancer | MCF-7 | 3.2 | |

| PC-3 | 2.4 |

Case Study: Anticancer Efficacy

A study conducted on the anticancer efficacy of this compound involved several human cancer cell lines including MCF-7 (breast), HCT-116 (colon), and A549 (lung). The results indicated that the compound exhibited strong inhibitory effects on these cancer cells while showing minimal toxicity to normal cell lines such as WI-38 (human diploid fibroblasts). The study utilized the MTT assay to determine cell viability post-treatment .

Inhibition Studies

Further investigations into the compound's mechanism revealed its ability to inhibit key kinases involved in cancer progression:

- EGFR Inhibition : The compound demonstrated an IC50 value of approximately 0.216 µM against the Epidermal Growth Factor Receptor (EGFR), comparable to Sorafenib, a known kinase inhibitor.

- VEGFR-2 Inhibition : Similarly, it showed an IC50 value of 0.259 µM against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), indicating potential for antiangiogenic applications .

Propiedades

IUPAC Name |

2-(2,3-dichlorophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJDHDLMGJKZKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370485 |

Source

|

| Record name | 2-(2,3-dichlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114686-85-0 |

Source

|

| Record name | 2-(2,3-dichlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.